molecular formula C8H17NO2 B2398937 (R)-methyl 2-(isopropylamino)butanoate CAS No. 947667-22-3

(R)-methyl 2-(isopropylamino)butanoate

Cat. No. B2398937
CAS RN: 947667-22-3
M. Wt: 159.229
InChI Key: VMUHGXXMBHEUOC-SSDOTTSWSA-N
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Description

“®-methyl 2-(isopropylamino)butanoate” is a chemical compound. It contains 33 bonds in total, including 12 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 ester (aliphatic), and 1 secondary amine (aliphatic) .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the R-enantiomer of the β-receptor antagonist N-[3-acetyl-4-(2-hydroxy-3-isopropylamino-propoxy)phenyl] butanamide was synthesized from cheap starting materials and enantiopure chiral reagent through an efficient, convenient, and practical synthetic strategy .


Molecular Structure Analysis

The molecule consists of 21 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms, making a total of 34 atoms . It contains 33 bonds in total, including 12 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 ester (aliphatic), and 1 secondary amine (aliphatic) .


Chemical Reactions Analysis

While specific chemical reactions involving “®-methyl 2-(isopropylamino)butanoate” are not available, similar compounds undergo various reactions. For instance, nucleophilic additions to a carbonyl group are common in organic chemistry. The electrophilic character of the carbonyl carbon can be transmitted to the beta-carbon of a double bond if the double bond is conjugated to the carbonyl group .

Scientific Research Applications

  • Biofuel Research

    (R)-methyl 2-(isopropylamino)butanoate, as part of the methyl butanoate family, is studied in biofuel research. Jiao, Zhang, and Dibble (2015) investigated the thermodynamics and kinetics of autoignition chemistry of methyl butanoate, a surrogate for fatty acid esters in biodiesel. Their focus was on hydroperoxy alkylperoxy radicals critical for diesel fuel autoignition, revealing key insights into the reactions significant at temperatures relevant to autoignition (Jiao, Zhang, & Dibble, 2015).

  • Synthesis and Chemical Processes

    The compound has been used in the catalytic enantioselective synthesis of complex molecules. Jessen et al. (2011) described using a silyl-protected variant of the compound in the synthesis of (+)-torrubiellone C, a process involving several sophisticated chemical reactions. This demonstrates its utility in complex organic syntheses (Jessen et al., 2011).

  • Chiral Building Blocks in Pharmaceutical Synthesis

    The compound serves as a chiral building block in pharmaceutical synthesis. Lund, Bøckmann, and Jacobsen (2016) synthesized enantiomers of a compound using lipase catalysis, where the R-alcohol form is a building block for the β-blocker atenolol. This highlights its role in producing enantiomerically pure substances for pharmaceutical applications (Lund, Bøckmann, & Jacobsen, 2016).

  • Material Science and Polymer Research

    In material science, Xia et al. (2005) utilized atom transfer radical polymerizations of N-isopropylacrylamide, where the use of isopropyl butanoate is relevant. Their work contributes to understanding the thermal response of polymers and their applications in various industrial processes (Xia, Yin, Burke, & Stöver, 2005).

  • Corrosion Inhibition

    The compound’s derivatives have been explored as corrosion inhibitors. Tansuğ et al. (2014) synthesized Methyl 3-((2-mercaptophenyl)imino)butanoate as a copper protection agent, indicating its potential in materials preservation and industrial maintenance (Tansuğ et al., 2014).

properties

IUPAC Name

methyl (2R)-2-(propan-2-ylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-5-7(8(10)11-4)9-6(2)3/h6-7,9H,5H2,1-4H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUHGXXMBHEUOC-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)OC)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-methyl 2-(isopropylamino)butanoate

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